

An In-Depth Technical Guide to (+-)-Dimethindene: Chemical Structure and Properties

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Compound of Interest

Compound Name: (+-)-Dimethindene

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This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and experimental methodologies related to the first-generation antihistamine, **(+)-Dimethindene**.

Chemical Identity and Structure

(+)-Dimethindene is a racemic mixture of the (R)-(-) and (S)-(+) enantiomers. It is a substituted indene derivative classified as an alkylamine antihistamine.

- IUPAC Name: N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine[1]
- CAS Number: 5636-83-9 (for the racemic base)[1]
- Molecular Formula: C₂₀H₂₄N₂[1]
- Synonyms: Dimetindene, Dimethpyrindene[1]

The compound is often formulated as a maleate salt:

- CAS Number (Maleate): 3614-69-5[2]

- Molecular Formula (Maleate): $C_{24}H_{28}N_2O_4$ [\[2\]](#)

Physicochemical Properties

The physicochemical properties of **(+)-Dimethindene** and its maleate salt are summarized below. These properties are crucial for formulation development and understanding its behavior in biological systems.

Property	Value	Source
Molecular Weight	292.42 g/mol	[1] [3]
Molecular Weight (Maleate)	408.49 g/mol	[2] [3] [4]
Melting Point (Maleate)	159-161 °C	[5]
Water Solubility ((S)-(+)-enantiomer maleate)	2 mg/mL	
Topological Polar Surface Area (Maleate)	90.7 Å ²	[2] [4]
Hydrogen Bond Donor Count (Maleate)	2	[4]
Hydrogen Bond Acceptor Count (Maleate)	6	[4]
Rotatable Bond Count (Maleate)	7	[4]

Pharmacological Properties

(+)-Dimethindene is a selective histamine H1 receptor antagonist and also exhibits anticholinergic properties through its action on muscarinic receptors.[\[1\]](#) The pharmacological activity is stereoselective. The (R)-(-)-enantiomer is primarily responsible for the antihistaminic activity, while the (S)-(+)-enantiomer is a potent M2-selective muscarinic receptor antagonist.[\[1\]](#)

Mechanism of Action

Histamine H1 Receptor Antagonism: Dimethindene competitively binds to histamine H1 receptors on effector cells, preventing the action of endogenous histamine.^[1] This blockade mitigates the symptoms of allergic reactions, such as increased capillary permeability, vasodilation, and pruritus.

Muscarinic Receptor Antagonism: Dimethindene, particularly the (S)-(+)-enantiomer, acts as an antagonist at muscarinic acetylcholine receptors, with a notable selectivity for the M2 subtype.^[1] This anticholinergic activity contributes to some of its side effects, such as dry mouth.

Receptor Binding Affinity

The binding affinities of Dimethindene and its enantiomers for various receptors have been determined through radioligand binding assays.

Ligand	Receptor	Parameter	Value	Source
(+)- Dimethindene	Histamine H1	Ki	1.5 nM	[6]
Muscarinic M1	Ki	64 nM	[6]	
Serotonin 5-HT2A	Ki	2,400 nM	[6]	
(S)-(+)- Dimethindene	Histamine H1	pKi	7.16	[7] [8]
Muscarinic M1	pKi	6.72	[8]	
Muscarinic M2	pKi	7.52	[7] [8]	
Muscarinic M3	pKi	-	-	
Muscarinic M4	pKi	-	-	
Muscarinic M5	pKi	-	-	

Pharmacokinetics

Pharmacokinetic data for orally administered Dimethindene in healthy volunteers are presented below.

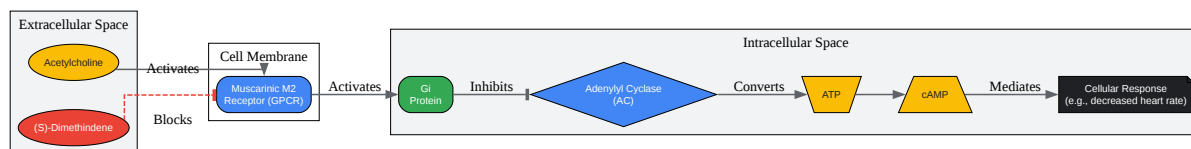
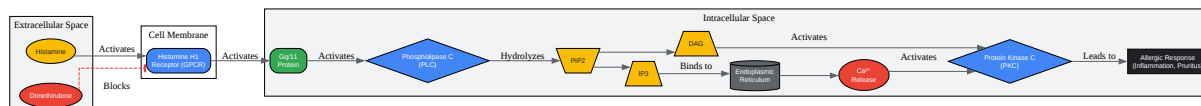
Parameter	Value	Source
Bioavailability (Oral)	~70%	-
Time to Peak Plasma Concentration (Tmax)	2 hours	-
Elimination Half-Life ($t_{1/2}$)	~6 hours	-
Plasma Protein Binding	~90%	-
Metabolism	Hydroxylation and methoxylation	-
Excretion	Biliary and urinary routes	-

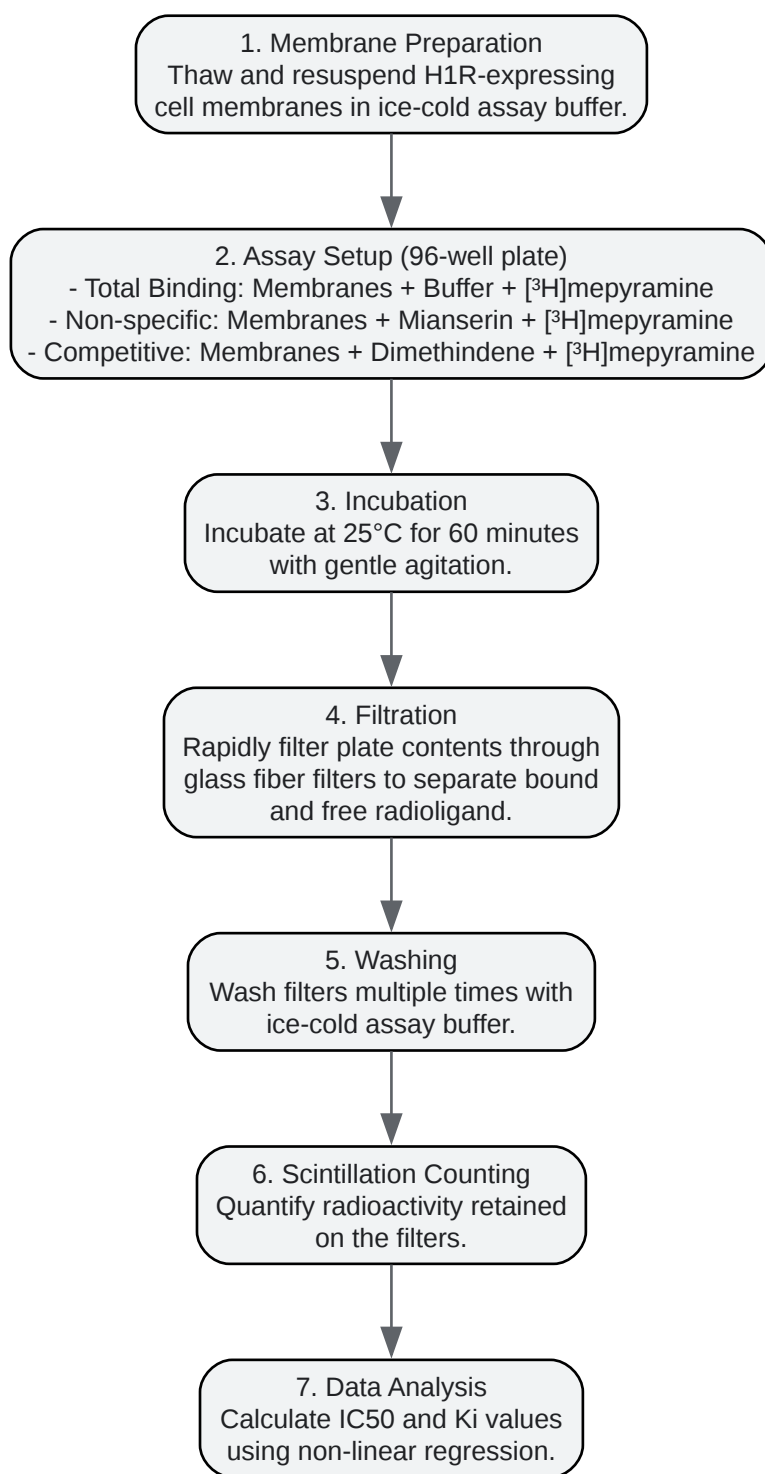
Signaling Pathways

Dimethindene exerts its effects by modulating specific signal transduction pathways downstream of the histamine H1 and muscarinic M2 receptors.

Histamine H1 Receptor Signaling Pathway

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11. Antagonism by Dimethindene blocks this cascade, preventing the cellular responses associated with allergic reactions.





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